SL 0101-1

Übersicht

Beschreibung

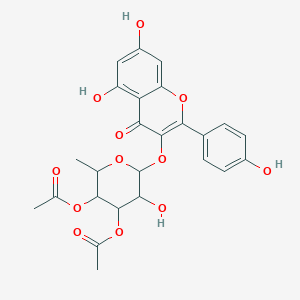

SL 0101-1 ist ein selektiver, effizienter, reversibler und ATP-kompetitiver Inhibitor der p90-ribosomalen S6-Kinase (RSK). Es ist ein Kaempferolglykosid, das aus der tropischen Pflanze Forsteronia refracta isoliert wurde. Diese Verbindung kann Zellmembranen permeieren und hat einen IC50-Wert von 89 nM für RSK .

Herstellungsmethoden

This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die Kaempferol und spezifische Glykosylierungsschritte beinhalten. Die Syntheseroute beinhaltet typischerweise die Acetylierung von Kaempferol, gefolgt von der Glykosylierung mit Rhamnosederivaten. Die Reaktionsbedingungen beinhalten oft die Verwendung von Katalysatoren und Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Methanol

Vorbereitungsmethoden

SL 0101-1 is synthesized through a series of chemical reactions involving kaempferol and specific glycosylation steps. The synthetic route typically involves the acetylation of kaempferol followed by glycosylation with rhamnose derivatives. The reaction conditions often include the use of catalysts and solvents such as dimethyl sulfoxide (DMSO) and methanol

Analyse Chemischer Reaktionen

SL 0101-1 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen umwandeln, obwohl diese Reaktionen weniger verbreitet sind.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von Nukleophilen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Als Werkzeugverbindung zur Untersuchung der Inhibition der p90-ribosomalen S6-Kinase verwendet.

Biologie: In der Zellbiologie eingesetzt, um zelluläre Signalwege und Zellproliferation zu untersuchen.

Medizin: Für seine potenziellen therapeutischen Wirkungen in der Krebsforschung untersucht, insbesondere bei Brustkrebs

Industrie: In der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf die p90-ribosomale S6-Kinase abzielen

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv die p90-ribosomale S6-Kinase (RSK) hemmt. Es bindet an die ATP-Bindungsstelle von RSK, verhindert seine Aktivierung und die anschließende Phosphorylierung von nachgeschalteten Zielmolekülen. Diese Inhibition führt zur Unterdrückung der Zellproliferation und Induktion des Zellzyklusarrests in der G1-Phase . Zu den beteiligten molekularen Zielmolekülen und Wegen gehört der MAPK/ERK-Signalweg .

Wissenschaftliche Forschungsanwendungen

SL0101-1 is a selective inhibitor of ribosomal S6 kinase (RSK) being explored for cancer research . It has shown promise as a lead compound for developing anticancer drugs due to its specificity for RSK .

Scientific Research Applications of SL0101-1

- RSK Inhibition SL0101-1 selectively inhibits ribosomal S6 kinase (RSK) with an IC50 of 89 nM for RSK2 . It does not inhibit upstream kinases such as MEK, Raf, and PKC .

- Anti-cancer Research SL0101-1 inhibits the proliferation of breast and prostate cancer lines, suggesting that RSK may be a potential target for cancer therapeutics . Studies have shown that some cancer cells become addicted to RSK .

- Analogue Development Researchers have synthesized and evaluated SL0101 analogues to develop an anticancer drug that targets RSK . Modifying the acetyl groups of SL0101 has led to improved in vitro biological stability while maintaining specificity for RSK .

- In vitro potency Structure-based design has been used to identify new SL0101 analogues that improve in vitro potency . A 5″-n-propyl substituent in combination with 3″- and 4″-acetyl groups on the rhamnose improved the in vitro affinity for RSK by >40-fold compared to SL0101 .

Pharmacokinetic Limitations

SL0101 has limited solubility, requiring a carrier for intravenous and intraperitoneal administration . It has a short half-life (t1/2 < 30 min) and achieves a maximum concentration approximately 10-fold below that required to inhibit the proliferation of the MCF-7 breast cancer cell line in culture, making it unsuitable for in vivo testing .

Specificity Studies

SL0101 inhibits RSK1/2 but not unrelated kinases or the closely related kinases MSK1 and p70S6K1 . In vitro kinase assays with ~70 kinases showed that SL0101 partially inhibits Aurora B and PIM 3, but the relative kinase inhibition depends on the ATP concentration in the assay .

Impact on Cyclin D1 Levels

SL0101 and its analogues can decrease cyclin D1 levels, with the levels of the oncogene cyclin D1 dependent on RSK activity in MCF-7 cells .

Table: In Vitro Potency of SL0101 and Analogues

| RSK2 IC50 (μM) | LogP | |

|---|---|---|

| SL0101 | 0.99 (0.74–1.32) | 2.11 |

| Analogue 7 | 0.02 (0.01–0.04) | 3.17 |

Wirkmechanismus

SL 0101-1 exerts its effects by selectively inhibiting p90 ribosomal S6 kinase (RSK). It binds to the ATP-binding site of RSK, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition leads to the suppression of cell proliferation and induction of cell cycle arrest in the G1 phase . The molecular targets and pathways involved include the MAPK/ERK signaling pathway .

Vergleich Mit ähnlichen Verbindungen

SL 0101-1 ist einzigartig aufgrund seiner hohen Selektivität und Potenz als RSK-Inhibitor. Ähnliche Verbindungen umfassen:

BI-D1870: Ein weiterer RSK-Inhibitor mit einem IC50-Wert von 31 nM für RSK1.

FMK: Ein irreversibler Inhibitor der RSK2-Kinase.

GSK1838705A: Ein effektiver Inhibitor von IGF-1R, mäßig potent gegenüber IR und ALK, mit geringer Inhibition anderer Proteinkinasen .

Biologische Aktivität

SL 0101-1, a selective inhibitor of ribosomal S6 kinase (RSK), has garnered attention in recent years for its potential therapeutic applications, particularly in cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is characterized as a selective inhibitor of RSK, with an IC50 value of approximately 89 nM for RSK2. It does not inhibit upstream kinases such as MEK, Raf, or PKC, which makes it a valuable tool for studying the specific roles of RSK in cellular processes and disease states .

RSK is involved in various signaling pathways that regulate cell proliferation, survival, and apoptosis. By inhibiting RSK activity, this compound affects downstream signaling cascades that are critical in cancer cell biology. Specifically, RSK has been implicated in the proliferation of breast cancer cells, making this compound a candidate for targeted cancer therapies .

Anti-Cancer Properties

This compound exhibits significant anti-proliferative effects on various cancer cell lines. Notably, it has been shown to inhibit the growth of MCF-7 human breast cancer cells without affecting normal breast epithelial cells. This selectivity suggests that this compound could be utilized in therapeutic strategies aimed at minimizing damage to normal tissues while targeting malignant cells .

Table 1: Biological Activity Summary

| Property | Value |

|---|---|

| IC50 for RSK2 | 89 nM |

| Effect on MCF-7 Cells | Inhibitory |

| Effect on Normal Cells | No significant effect |

| Target Kinases | RSK (selective) |

| Upstream Kinase Inhibition | MEK, Raf, PKC (none) |

Case Studies and Research Findings

Several studies have explored the implications of RSK inhibition by this compound in different contexts:

- Breast Cancer Proliferation : A study demonstrated that this compound effectively reduced the proliferation of MCF-7 cells through the inhibition of RSK-mediated signaling pathways. This finding underscores the potential for this compound as a therapeutic agent in breast cancer treatment .

- Role in Apoptosis : Research indicates that RSK plays a role in inhibiting apoptosis. By using this compound to inhibit RSK activity, researchers observed increased apoptosis in certain cancer cell lines. This suggests that targeting RSK could enhance the efficacy of existing chemotherapeutic agents .

- Impact on Tumor Microenvironment : Another study indicated that this compound might alter the tumor microenvironment by affecting cytokine production and immune cell infiltration, thereby influencing tumor progression and response to therapy .

Table 2: Summary of Case Studies

| Study Focus | Findings |

|---|---|

| Breast Cancer Proliferation | Inhibition of MCF-7 cell growth |

| Role in Apoptosis | Increased apoptosis with RSK inhibition |

| Tumor Microenvironment Impact | Altered cytokine production and immune response |

Eigenschaften

IUPAC Name |

[4-acetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-2-methyloxan-3-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c1-10-21(34-11(2)26)24(35-12(3)27)20(32)25(33-10)37-23-19(31)18-16(30)8-15(29)9-17(18)36-22(23)13-4-6-14(28)7-5-13/h4-10,20-21,24-25,28-30,32H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOZSDJHGMAEGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3'',4''-Diacetylafzelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

77307-50-7 | |

| Record name | 3'',4''-Diacetylafzelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

154 °C | |

| Record name | 3'',4''-Diacetylafzelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.